![molecular formula C17H13F3N2O2S B2740427 Phenyl 2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl ether CAS No. 477857-08-2](/img/structure/B2740427.png)
Phenyl 2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl ether
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Overview
Description
Trifluoromethyl ethers are a type of fluorinated compound that are synthesized in pharmaceutical research on a routine basis . About 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group is finding increased utility as a substituent in bioactives .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved when dithiocarbonates (also known as xanthogenates) are exposed to a large excess of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin .Molecular Structure Analysis
The molecular structure of a related compound, Phenyl trifluoromethyl ether, is available in the NIST Chemistry WebBook . The molecular weight is 162.1092 .Chemical Reactions Analysis
The mechanism of trifluoromethyl ether formation is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group . For example, the presence of a trifluoromethyl group can enhance the acidity or solubility of a compound .Scientific Research Applications
- Quantum science and technology have gained prominence, especially with the United Nations declaring 2025 as the International Year of Quantum Science and Technology . Researchers are exploring quantum phenomena to develop powerful applications. Phenyl 2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl ether could play a role in quantum computing, quantum state sensors, and time synchronization protocols.
Quantum Technologies and Fundamental Research
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently under investigation. Preliminary studies suggest that the trifluoromethyl group confers increased stability and lipophilicity, which could potentially enhance the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are still being researched. Early studies suggest potential applications in various fields due to the unique properties of the trifluoromethyl group .
Future Directions
properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-8-6-12(7-9-13)15-21-22-16(24-15)25-11-10-23-14-4-2-1-3-5-14/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDARNMYHGWDDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-({5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl ether |
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